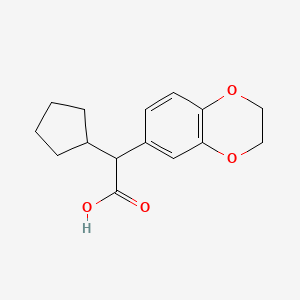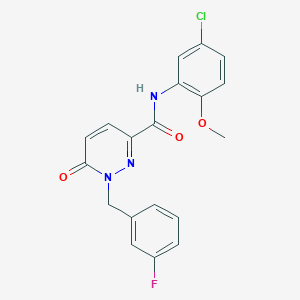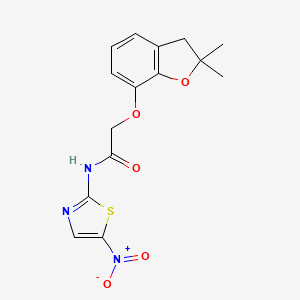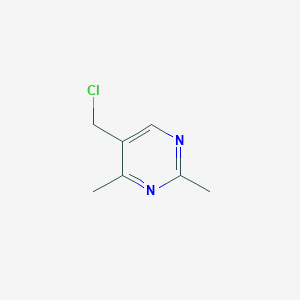![molecular formula C10H11ClF6N2O3S B2650006 3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856031-91-8](/img/structure/B2650006.png)
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The trifluoropropyl and trifluoropropoxy groups would be attached to the pyrazole ring. These groups are likely to influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the trifluoropropyl and trifluoropropoxy groups. The pyrazole ring is aromatic and relatively stable, but can participate in various chemical reactions under certain conditions .Mecanismo De Acción
Without specific context or application, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism of action would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF6N2O3S/c11-23(20,21)8-5-19(3-1-9(12,13)14)18-7(8)6-22-4-2-10(15,16)17/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEAGTLWEBGQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCCC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![racemic-tert-butyl (3aS*,4S*,6aR*)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2649924.png)


![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)


![N-(1-cyanobutyl)-4-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}butanamide](/img/structure/B2649937.png)
![3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2649938.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2649939.png)
![2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2649940.png)
![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)

